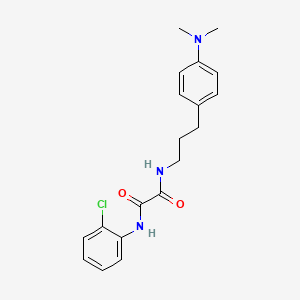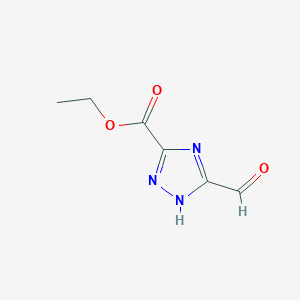
N1-(2-chlorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, also known as AG-1478, is a synthetic small molecule inhibitor used in scientific research. It is commonly used to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Novel Synthetic Approaches : Research has been conducted on developing novel synthetic routes for oxalamide derivatives, demonstrating the versatility of N1-(2-chlorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide in organic synthesis. For example, a study by Mamedov et al. (2016) detailed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Pharmacological Activities
- Antidepressant Potential : A series of substituted 3-amino-1,1-diaryl-2-propanols, related in structure to this compound, was synthesized and evaluated as potential antidepressant agents. These compounds showed promising activity in biochemical and pharmacological animal models of depression, with some having less anticholinergic side effects compared to imipramine, a commonly used antidepressant (Clark et al., 1979).
Material Science Applications
- Nonlinear Optical Properties : The compound 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, related to the chemical structure , was synthesized and its third-order nonlinear optical properties were investigated. This research highlights the potential of such compounds in optical device applications, such as optical limiters, due to their ability to switch from saturable absorption to reverse saturable absorption with varying excitation intensity (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-23(2)15-11-9-14(10-12-15)6-5-13-21-18(24)19(25)22-17-8-4-3-7-16(17)20/h3-4,7-12H,5-6,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZERJWWWCSCPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)


![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)



![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
